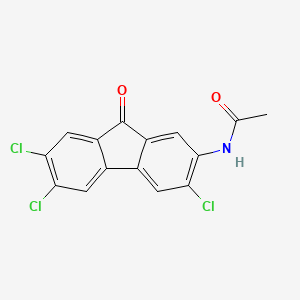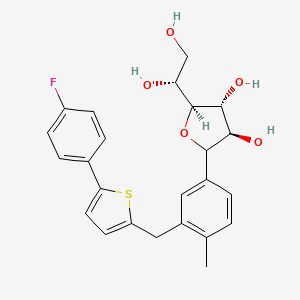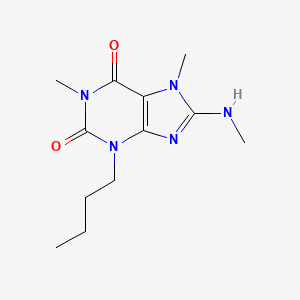
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is a purine derivative known for its significant biological activities. This compound is structurally related to xanthine and is often studied for its potential therapeutic applications, particularly in the fields of analgesia and anti-inflammatory treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione typically involves the alkylation of the corresponding purine derivative. One common method includes the reaction of 1,7-dimethylxanthine with butyl bromide in the presence of a base such as potassium carbonate. The methylamino group is introduced via a subsequent reaction with methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of purine chemistry and reactivity.
Biology: Investigated for its role in cellular signaling pathways and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione involves its interaction with specific molecular targets such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A. By blocking these targets, the compound can modulate pain and inflammation pathways, leading to its analgesic and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylxanthine: A structurally related compound with similar biological activities.
8-Methoxy-1,3-dimethylxanthine: Another derivative with notable analgesic and anti-inflammatory properties.
Uniqueness
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit both TRPA1 and PDEs 4B/7A sets it apart from other purine derivatives, making it a promising candidate for further therapeutic development .
Propiedades
Número CAS |
7499-83-4 |
|---|---|
Fórmula molecular |
C12H19N5O2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
3-butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione |
InChI |
InChI=1S/C12H19N5O2/c1-5-6-7-17-9-8(10(18)16(4)12(17)19)15(3)11(13-2)14-9/h5-7H2,1-4H3,(H,13,14) |
Clave InChI |
ZDBRNBUXSFLDDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



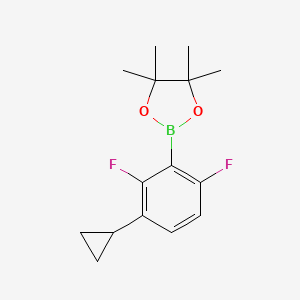
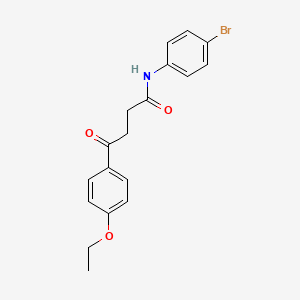
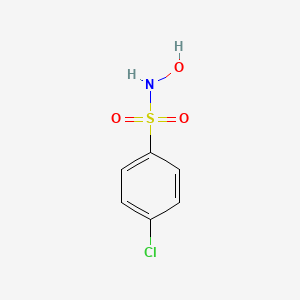
![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
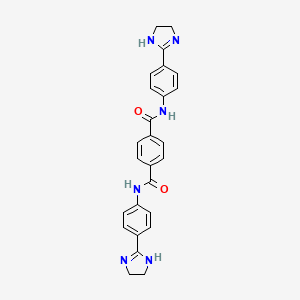
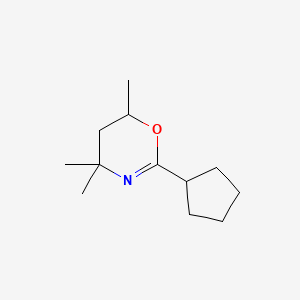
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
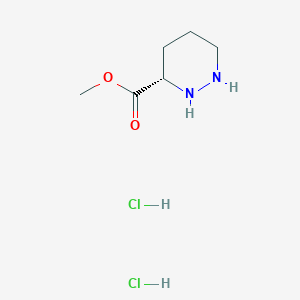
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)

